molecular formula C22H19ClN6O2 B2596364 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide CAS No. 1251608-14-6

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide

Cat. No. B2596364
M. Wt: 434.88
InChI Key: SAAYMSGHKKNWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and piperidine rings would introduce elements of cyclic and heterocyclic chemistry, while the benzamide and nitrile groups would contribute to the polarity of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activities. These derivatives, synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines and further modifications, demonstrated moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Antifungal Compound Solubility and Pharmacokinetics

A novel antifungal compound from the 1,2,4-triazole class showed significant potential due to its solubility characteristics and thermodynamic properties. The study provided insights into the solubility of the compound in various solvents, its adsorption potential, and implications for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Structure-Affinity Relationships

Further investigations into the structure-affinity relationships of derivatives have been conducted to understand their interactions with biological targets. These studies, focusing on modifications to amide bonds and alkyl chains, provide valuable information on designing molecules with improved receptor affinity and selectivity (Perrone et al., 2000).

Molecular Docking Studies on Anticancer Properties

Molecular docking studies have been applied to evaluate the anticancer properties of benzimidazole derivatives, including triazole-linked compounds. These studies aim to identify molecules with potential anti-cancer activity by analyzing their interactions with cancer-related biological targets (Karayel, 2021).

Donor/Acceptor Properties and Redox Stability

Research on the donor/acceptor properties and redox stability of chelating triazoles and triazolylidenes, particularly in the context of rhenium(I) complexes, contributes to our understanding of these compounds in catalysis, photochemistry, and electrochemistry. Such studies provide insights into the electronic structures and chemical reactivity of these complexes in various redox states (Suntrup et al., 2017).

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c23-17-5-7-19(8-6-17)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)16-3-1-15(13-24)2-4-16/h1-8,14,18H,9-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAYMSGHKKNWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide

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